Kobaltbis(2-ethylhexanoat)

Übersicht

Beschreibung

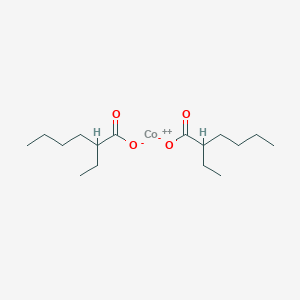

Cobalt bis(2-ethylhexanoate), with the chemical formula C16H30CoO4 and CAS registry number 136-52-7, is a compound primarily used as a catalyst in various industrial processes. It appears as a dark red solid and is soluble in organic solvents. This compound plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products. Additionally, it is utilized in the synthesis of specialty chemicals and as a drying agent in coatings and paints. Its ability to promote oxidation reactions also finds application in oxidation catalysis .

Wissenschaftliche Forschungsanwendungen

Katalysator in Polymerisationsreaktionen

Kobaltbis(2-ethylhexanoat) spielt eine entscheidende Rolle in Polymerisationsreaktionen und ermöglicht die Bildung von hochwertigen Polymerprodukten . Es hilft bei der Herstellung verschiedener Arten von Polymeren mit unterschiedlichen Eigenschaften und Anwendungen .

Trocknungsmittel in Beschichtungen und Farben

Diese Verbindung wird als Trocknungsmittel in Beschichtungen und Farben eingesetzt . Es trägt dazu bei, den Trocknungsprozess zu beschleunigen und die Effizienz der Farb- und Beschichtungsproduktion zu verbessern .

Oxidation-Katalysator

Kobaltbis(2-ethylhexanoat) wird häufig in verschiedenen Katalysatoren für Oxidation verwendet . Es unterstützt den Oxidationsprozess verschiedener chemischer Reaktionen und erhöht die Effizienz und Wirksamkeit dieser Reaktionen .

Hydrierungskatalysator

Diese Verbindung wird auch als Katalysator in Hydrierungsreaktionen eingesetzt . Es hilft bei der Addition von Wasserstoff (H2) zu anderen Verbindungen, ein entscheidender Prozess in vielen industriellen Anwendungen .

Haftvermittler

Kobaltbis(2-ethylhexanoat) wird als Haftvermittler verwendet . Es verbessert die Verbindung zwischen verschiedenen Materialien und verbessert die Haltbarkeit und Qualität des Endprodukts

Wirkmechanismus

Target of Action

Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .

Mode of Action

The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .

Biochemical Pathways

It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .

Pharmacokinetics

It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.

Result of Action

The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .

Action Environment

The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .

Vorbereitungsmethoden

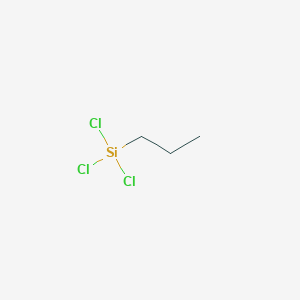

Synthetic Routes and Reaction Conditions: Cobalt bis(2-ethylhexanoate) can be synthesized by reacting cobalt(II) chloride with 2-ethylhexanoic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or xylene under reflux conditions. The product is then purified by recrystallization or distillation .

Industrial Production Methods: In industrial settings, cobalt bis(2-ethylhexanoate) is produced by a similar method but on a larger scale. The process involves the continuous addition of cobalt(II) chloride and 2-ethylhexanoic acid to a reactor, followed by heating and stirring. The resulting product is then separated and purified using

Eigenschaften

CAS-Nummer |

136-52-7 |

|---|---|

Molekularformel |

C8H16CoO2 |

Molekulargewicht |

203.14 g/mol |

IUPAC-Name |

cobalt;2-ethylhexanoic acid |

InChI |

InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

AAZSASWTJCLJGM-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |

Kanonische SMILES |

CCCCC(CC)C(=O)O.[Co] |

Siedepunkt |

Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |

Color/Form |

Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |

Dichte |

1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |

melting_point |

Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |

Key on ui other cas no. |

136-52-7 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

13586-82-8 |

Löslichkeit |

In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |

Synonyme |

2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |

Herkunft des Produkts |

United States |

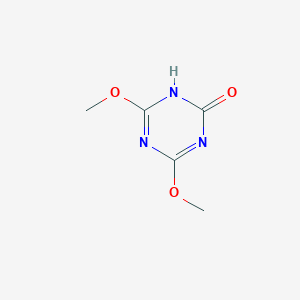

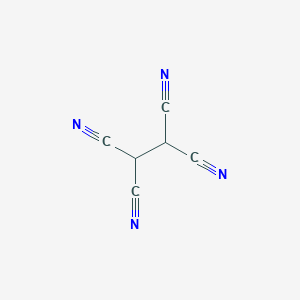

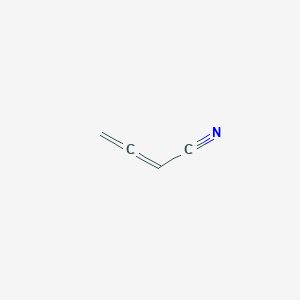

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

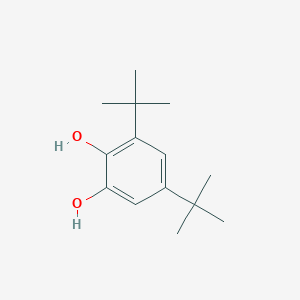

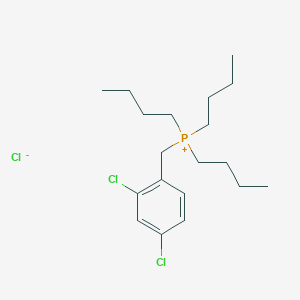

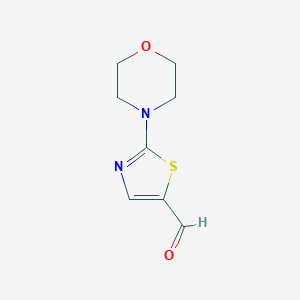

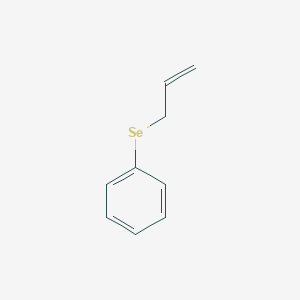

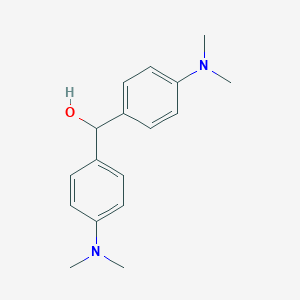

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)